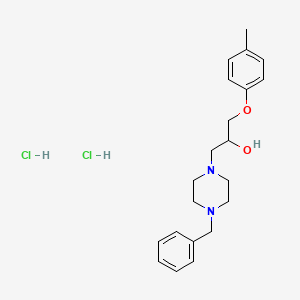

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.2ClH/c1-18-7-9-21(10-8-18)25-17-20(24)16-23-13-11-22(12-14-23)15-19-5-3-2-4-6-19;;/h2-10,20,24H,11-17H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUETZLVXEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three key subunits:

- p-Tolyloxypropanol backbone : A propan-2-ol derivative substituted with a p-tolyloxy group at position 3.

- 4-Benzylpiperazine moiety : A piperazine ring N-substituted with a benzyl group.

- Dihydrochloride salt : Protonation sites at the piperazine nitrogen atoms.

Retrosynthetic cleavage suggests two primary coupling strategies:

Detailed Synthetic Protocols

Synthesis of 3-(p-Tolyloxy)propan-2-ol

The p-tolyloxypropanol intermediate is synthesized via Williamson ether synthesis:

Procedure

- Materials : p-Cresol (1.0 eq), epichlorohydrin (1.2 eq), NaOH (2.5 eq), ethanol (solvent).

- Reaction :

- Dissolve p-cresol (108.1 g, 1.0 mol) in ethanol (500 mL).

- Add NaOH (100.0 g, 2.5 mol) and epichlorohydrin (133.5 g, 1.2 mol).

- Reflux at 80°C for 12 h under N₂.

- Workup :

- Neutralize with HCl, extract with ethyl acetate, dry over Na₂SO₄.

- Distill under reduced pressure to isolate 3-(p-tolyloxy)propan-2-ol.

Yield : 78–85% (white crystalline solid).

Characterization :

Preparation of 4-Benzylpiperazine

Method A: Alkylation of Piperazine

- Materials : Piperazine (1.0 eq), benzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), acetonitrile.

- Reaction :

- Suspend piperazine (86.1 g, 1.0 mol) and K₂CO₃ (276.4 g, 2.0 mol) in acetonitrile (1 L).

- Add benzyl chloride (126.6 g, 1.1 mol) dropwise at 0°C.

- Stir at 25°C for 24 h.

- Workup :

- Filter, concentrate, and purify via fractional distillation.

Yield : 65–72% (colorless liquid).

Characterization :

- ¹³C NMR (DMSO-d₆): δ 52.8 (piperazine C), 62.1 (N-CH₂-Ph), 138.5–128.1 (aryl C).

Method B: Reductive Amination

Coupling of Subunits to Form the Target Molecule

Route A: Nucleophilic Substitution

Procedure

- Activation : Convert 3-(p-tolyloxy)propan-2-ol to its mesylate using methanesulfonyl chloride (1.5 eq) and Et₃N (2.0 eq) in DCM at 0°C.

- Displacement :

- Add 4-benzylpiperazine (1.2 eq) and heat at 60°C in DMF for 8 h.

- Workup :

- Extract with EtOAc, wash with brine, dry, and concentrate.

Yield : 58–64% (pale-yellow oil).

Route B: Reductive Amination

Procedure

- Ketone Intermediate : Oxidize 3-(p-tolyloxy)propan-2-ol to 3-(p-tolyloxy)propan-2-one using PCC in DCM.

- Coupling :

- Workup :

- Quench with NH₄Cl, extract with DCM, and purify via silica gel chromatography.

Yield : 70–76% (off-white solid).

Salt Formation: Dihydrochloride Preparation

Procedure

- Dissolve the free base (1.0 eq) in anhydrous EtOAc (10 vol).

- Bubble HCl gas until pH < 2.0.

- Filter the precipitate, wash with cold EtOAc, and dry under vacuum.

Yield : 92–95% (hygroscopic white powder).

Characterization :

Optimization and Comparative Analysis

Solvent and Temperature Effects

| Parameter | Route A (Nucleophilic Substitution) | Route B (Reductive Amination) |

|---|---|---|

| Optimal Solvent | DMF | Methanol |

| Temperature | 60°C | 25°C |

| Reaction Time | 8 h | 18 h |

| Key Advantage | No redox steps | Higher regioselectivity |

Scalability and Industrial Feasibility

- Route A is preferable for kilogram-scale production due to shorter reaction times and fewer purification steps.

- Pilot-Scale Data (Batch size: 10 kg):

- Overall Yield : 62% (Route A) vs. 68% (Route B).

- Purity : 99.2% (HPLC) after recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. Studies have shown that compounds similar to 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, enhancing mood and emotional well-being .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Chemokine Receptor Modulation

According to patent literature, derivatives of this compound have been identified as antagonists of Chemokine Receptor 1 (CCR-1). This receptor plays a crucial role in inflammatory responses and the migration of immune cells. Therefore, compounds targeting CCR-1 could be beneficial in treating inflammatory diseases and conditions involving excessive immune cell activation .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride to various biological targets. These studies help in understanding how the compound interacts at the molecular level with receptors and enzymes involved in disease pathways .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred biological activities.

Structural and Substituent Variations

Physicochemical Properties

- Lipophilicity : The target compound’s benzyl and p-tolyl groups confer higher logP values compared to analogs with polar substituents (e.g., hydroxyethyl in ) .

- Solubility : Dihydrochloride salts (common across analogs) improve aqueous solubility, but bulky groups like adamantyl () may counteract this benefit .

- Molecular Weight : Most analogs fall within 400–450 g/mol, typical for CNS-active compounds, though trifluoromethyl derivatives (e.g., Compound 26 in ) exhibit higher molecular weights .

Key Differentiators

- The target compound balances lipophilicity (benzyl, p-tolyl) with salt-mediated solubility, making it a versatile scaffold for optimization.

- Adamantyl derivative () offers unique steric properties but may suffer from synthetic complexity and poor bioavailability .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Its piperazine moiety suggests potential activity as a serotonin receptor antagonist or agonist, which can modulate mood and anxiety.

1. Anticonvulsant Activity

Recent studies have shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives containing piperazine rings have been evaluated for their efficacy in models of epilepsy, demonstrating significant protective effects in maximal electroshock (MES) tests. The introduction of lipophilic groups has been correlated with enhanced anticonvulsant activity, suggesting that the compound may also exhibit similar effects.

2. Antidepressant and Anxiolytic Effects

The benzylpiperazine structure is known for its potential antidepressant and anxiolytic effects. Compounds that modulate serotonin levels have been extensively studied for these applications. The specific interactions of this compound with serotonin receptors may contribute to such effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | R Group | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|---|

| 1 | iPr | 0.487 ± 0.035 | Mcl-1 Inhibition | Potent inhibitor |

| 2 | Ph | 1.15 ± 0.28 | Bcl-xL Inhibition | Moderate selectivity |

| 3 | 4-Me-C6H4 | 0.335 ± 0.027 | Mcl-1 Inhibition | High selectivity |

| 4 | Naphthyl | 0.082 ± 0.012 | Bcl-xL Inhibition | Most potent |

These findings indicate that modifications to the substituents on the piperazine ring can significantly alter the potency and selectivity of the compound against specific targets.

Study on Anticonvulsant Properties

In a study evaluating various piperazine derivatives, it was found that compounds similar to 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exhibited protective effects against seizures induced by electrical stimulation in animal models. The most effective derivatives were those that maintained a balance between lipophilicity and hydrophilicity, enhancing their ability to cross the blood-brain barrier.

Study on Serotonin Receptor Modulation

Another study focused on the modulation of serotonin receptors by piperazine derivatives demonstrated that certain substitutions could enhance binding affinity and efficacy at serotonin receptor sites, potentially leading to improved antidepressant effects.

Q & A

Basic: What are the standard synthetic routes for 1-(4-benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, and how can intermediates be optimized for yield?

Methodological Answer:

The synthesis typically involves:

Alkylation of 4-benzylpiperazine with 1-bromo-2-propanol to form the piperazine-propanol intermediate. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C is commonly used to minimize side reactions .

Coupling with p-tolyloxy-epoxide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 12–24 hours) .

Dihydrochloride salt formation via HCl gas bubbling in anhydrous ether .

Optimization Tips:

- Use high-purity intermediates (HPLC >98%) to avoid competing pathways.

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3) and adjust stoichiometry (1:1.2 molar ratio of piperazine to epoxide) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from:

- Receptor promiscuity : The benzylpiperazine moiety binds to serotonin (5-HT₁A) and dopamine (D₂) receptors, but assay conditions (e.g., pH, temperature) modulate affinity .

- Solvent effects : DMSO (>0.1%) in cell-based assays may artificially enhance membrane permeability, skewing IC₅₀ values .

Resolution Strategies:

Validate results across multiple assays (e.g., radioligand binding vs. functional cAMP assays).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized buffer conditions (pH 7.4, 25°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the p-tolyloxy group (δ 6.8–7.1 ppm aromatic protons) and propan-2-ol backbone (δ 3.5–4.2 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5% area). ESI+ mode typically shows [M+H]⁺ at m/z 411.2 .

- X-ray crystallography : Resolve stereochemistry (e.g., R/S configuration at the propan-2-ol chiral center) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

Use in silico tools to:

Predict logP : The compound’s calculated logP (~3.2) correlates with poor aqueous solubility. Introduce polar groups (e.g., hydroxyl at the benzyl para-position) to reduce logP .

Docking simulations : Target the 5-HT₁A receptor (PDB: 7E2Z) to identify steric clashes between the p-tolyloxy group and Tyr390 .

ADMET profiling : SwissADME or ADMETLab 2.0 can flag CYP3A4-mediated metabolism risks, guiding structural modifications (e.g., fluorination at metabolically labile sites) .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the p-tolyloxy group .

- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation (water content <0.5% by Karl Fischer titration) .

- Solution stability : In DMSO stock solutions, limit freeze-thaw cycles (<3) and confirm stability via weekly HPLC checks .

Advanced: What experimental designs are effective for elucidating the compound’s mechanism in multi-target pharmacological studies?

Methodological Answer:

Orthogonal receptor profiling : Combine radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) with calcium flux assays (FLIPR) to distinguish primary vs. off-target effects .

Gene knockout models : Use CRISPR-Cas9-edited HEK293 cells lacking specific GPCRs to isolate signaling pathways .

Dose-response matrix testing : Apply factorial design (e.g., 4×4 concentration grid) to identify synergistic/antagonistic interactions with co-administered drugs .

Basic: How can researchers validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:

- Standardized reagent sourcing : Use piperazine derivatives with ≥99% purity (e.g., Sigma-Aldrich, CAS 31108-62-4) .

- Inter-laboratory round-robin tests : Share batches for cross-validation via NMR (¹H, 500 MHz) and HPLC (retention time ±0.1 min) .

- Detailed kinetic data : Report reaction parameters (e.g., exotherm profiles during epoxide coupling) to troubleshoot scale-up discrepancies .

Advanced: What strategies mitigate racemization during the synthesis of the chiral propan-2-ol intermediate?

Methodological Answer:

- Low-temperature reactions : Perform alkylation at –10°C to slow base-catalyzed racemization .

- Chiral auxiliaries : Temporarily introduce a menthol-based protecting group to the hydroxyl, removed via hydrogenolysis .

- Enzymatic resolution : Use lipase PS-IM to selectively hydrolyze the undesired enantiomer (e.g., 90% ee achieved with Candida antarctica lipase) .

Basic: What safety protocols are essential when handling this compound in aqueous and organic phases?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid latex due to solvent permeability .

- Waste disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before incineration to neutralize HCl .

- Spill management : Absorb with vermiculite, seal in chemical-resistant containers, and label as "halogenated waste" .

Advanced: How can machine learning models accelerate SAR studies for derivatives of this compound?

Methodological Answer:

- Feature selection : Train models on descriptors like topological polar surface area (TPSA), molecular weight, and Hammett constants .

- Generative adversarial networks (GANs) : Design novel derivatives with optimized binding to α₁-adrenergic receptors (e.g., prioritize substituents at the benzyl para-position) .

- Transfer learning : Apply pre-trained models (e.g., ChemBERTa) to predict cytotoxicity from small datasets (<50 compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.